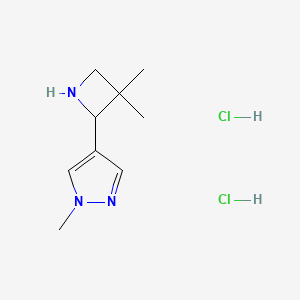

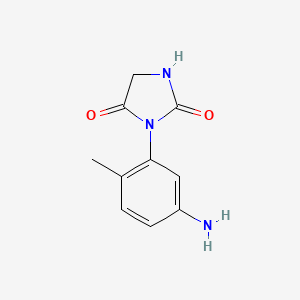

3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione

Übersicht

Beschreibung

“3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C10H11N3O2 . It has a molecular weight of 205.22 . It is a research-use-only product .

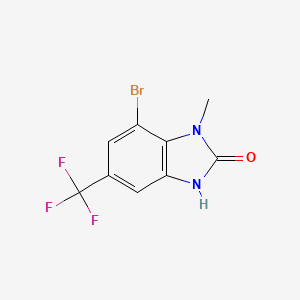

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11N3O2/c1-6-7(11)3-2-4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15) .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in click reactions .

Physical and Chemical Properties Analysis

“this compound” is a powder . It is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis and structural analysis of various imidazolidine derivatives, including compounds similar to 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione, have been explored. For instance, the synthesis, spectral data, and X-ray structural analysis of a closely related compound, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, revealed unexpected conformations, sparking interest in the synthesis of these compounds. These are noted for their nonplanar structures with intermolecular interactions stabilizing their conformation (Aydin et al., 2013).

Synthesis of Novel Compounds

- Research includes the synthesis of novel compounds using imidazolidine derivatives. For example, reactions with isothiocyanates have led to the creation of new compounds with potential pharmaceutical applications (Klásek et al., 2010).

Synthesis from Amino Acids

- Imidazolidine derivatives have been synthesized from amino acids. This includes the synthesis of optically pure imidazolidine derivatives, demonstrating the versatility and potential for diverse applications of these compounds (Brouillette et al., 2009).

Pharmaceutical Applications

- While excluding specific drug uses and dosages, it's worth noting the broader pharmaceutical context. Imidazolidine derivatives, including hydantoins, have been studied for their diverse therapeutic applications, including anticonvulsant, antiarrhythmic, and antidiabetic properties (Luis et al., 2009).

Antitumor and Antiviral Activities

- Some derivatives have shown promising antitumor and antiviral activities. For instance, certain imidazolidin-2,4-dione analogues have been evaluated as HIV-1 fusion inhibitors, highlighting their potential in antiviral therapy (Ibrahim et al., 2020). Additionally, new hybrids of imidazole-4-one and imidazolidine-2,4-dione have been synthesized and evaluated for their antitumor activity, indicating potential in cancer treatment (El-Sayed et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that imidazolidin-2,4-dione derivatives, a group to which this compound belongs, have anticonvulsant and antiarrhythmic properties, and are also used against diabetes . This suggests that the compound may interact with targets involved in these biological processes.

Mode of Action

It’s known that imidazolidin-2,4-dione derivatives can interact with their targets to modulate their function , which could lead to the observed pharmacological effects.

Biochemical Pathways

Given the known pharmacological properties of imidazolidin-2,4-dione derivatives , it can be inferred that the compound may affect pathways related to convulsion, arrhythmia, and glucose metabolism.

Result of Action

One study showed that treatment of mice with a similar compound, 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione, caused a significant decrease in writhing numbers after administration, indicating an antinociceptive effect .

Biochemische Analyse

Biochemical Properties

3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at very high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for the metabolism of various xenobiotics . This compound can also affect metabolic flux by altering the levels of specific metabolites, thereby impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier proteins and distributed within tissues by binding to plasma proteins . This compound’s localization and accumulation can affect its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it influences mitochondrial function and energy metabolism.

Eigenschaften

IUPAC Name |

3-(5-amino-2-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-2-3-7(11)4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUCIZYMYKEDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2C(=O)CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

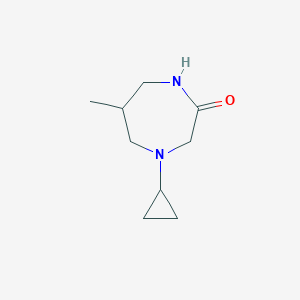

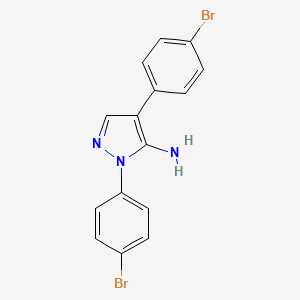

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1382315.png)

![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)

![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)